N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide
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Overview
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a chloropyridine carboxamide group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. This intermediate is then reacted with a chloropyridine derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran (THF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles/Electrophiles: Halides, amines, and other reactive species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind effectively to the active sites of these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(1-Benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used for cognitive enhancement.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure, which may confer distinct binding properties and therapeutic potential. Its benzylpiperidine moiety, in particular, allows for specific interactions with molecular targets that may not be achievable with other compounds .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-6-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-18-7-6-17(13-21-18)19(24)22-12-15-8-10-23(11-9-15)14-16-4-2-1-3-5-16/h1-7,13,15H,8-12,14H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUFLIGFSDBMBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CN=C(C=C2)Cl)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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